molecular formula C22H25N3O6 B11141810 2-(6,7-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(6,7-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B11141810
M. Wt: 427.4 g/mol
InChI Key: NRUFKOREZUZNGN-UHFFFAOYSA-N
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Description

2-(6,7-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes multiple methoxy groups and a phthalazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of methoxy groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Coupling with the phenylethylamine derivative: This step involves the formation of an amide bond, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on biological systems, including potential enzyme inhibition or receptor binding.

    Medicine: Exploring its therapeutic potential, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6,7-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-1-oxophthalazin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C22H25N3O6/c1-28-17-6-5-14(9-18(17)29-2)7-8-23-21(26)13-25-22(27)16-11-20(31-4)19(30-3)10-15(16)12-24-25/h5-6,9-12H,7-8,13H2,1-4H3,(H,23,26)

InChI Key

NRUFKOREZUZNGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=CC(=C(C=C3C=N2)OC)OC)OC

Origin of Product

United States

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